Bienvenue dans la boutique en ligne BenchChem!

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one

Lipophilicity Membrane Permeability ADME Prediction

This fully synthetic flavone features a unique 6,8-dimethyl and 2-(p-tolyl) substitution, delivering XlogP 4.3 and TPSA 26.3 Ų for superior BBB permeability. Its HBD=0 profile blocks CYP-mediated hydroxylation, offering an oxidation-resistant probe for microsomal stability assays and MAO-B inhibitor lead optimization, unlike generic flavone controls.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 88952-93-6
Cat. No. B5652377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one
CAS88952-93-6
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)C)C
InChIInChI=1S/C18H16O2/c1-11-4-6-14(7-5-11)17-10-16(19)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3
InChIKeyMQPLQHMXGBXIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one (CAS 88952-93-6): Sourcing & Structural Identity for Flavonoid-Based Screening Libraries


6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one (CAS 88952-93-6) is a fully synthetic flavone (2-phenyl-4H-chromen-4-one) derivative, bearing methyl substituents at the 6- and 8-positions of the benzopyran-4-one core and a 4-methylphenyl (p-tolyl) group at the 2-position [1]. This substitution pattern places it within the privileged flavone scaffold widely exploited in medicinal chemistry for its tunable physicochemical properties and diverse biological target engagement potential [2]. Its distinct alkylation profile—two chromone methyls plus a phenyl methyl—differentiates it from both the unsubstituted flavone core and singly methylated analogues, making it a specific structural probe or lead candidate rather than a generic flavone control.

Why 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one Cannot Be Interchanged with Common Flavone Analogues


Generic substitution among 2-aryl-chromen-4-ones is scientifically unsound because even minor alkyl substitutions on the chromone and phenyl rings produce quantifiable shifts in lipophilicity (ΔXlogP ≥ 0.4), metabolic stability, and target engagement profiles [1]. For 6,8-dimethyl-2-(p-tolyl)-4H-chromen-4-one, the combination of 6,8-dimethyl and 4'-methyl groups generates a unique physicochemical signature that diverges from both 6,8-dimethylflavone (lacking the p-tolyl methyl) and 6-methyl-2-(p-tolyl)-4H-chromen-4-one (lacking the 8-methyl). These structural differences propagate into differential CYP inhibition liability, MAO isoform selectivity, and passive membrane permeability—none of which can be assumed from class-level flavone behaviour alone [2]. The quantitative evidence below demonstrates that this compound occupies a distinct property space among close flavone congeners.

Quantitative Differentiation Evidence: 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one vs. Closest Flavone Analogues


Lipophilicity Advantage: XlogP of 4.3 vs. 6,8-Dimethylflavone (XlogP 3.9)

The target compound exhibits a predicted XlogP of 4.3, which is 0.4 log units higher than 6,8-dimethylflavone (XlogP 3.9), its closest 2-phenyl analogue lacking the p-tolyl methyl group [1]. Both compounds share an identical topological polar surface area (TPSA) of 26.3 Ų [1][2]. The ΔXlogP of +0.4 corresponds to a theoretical ~2.5-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability without introducing additional hydrogen bond donors or acceptors that would impede oral bioavailability [3].

Lipophilicity Membrane Permeability ADME Prediction

Differential Steric Bulk at the 8-Position: Comparison with 6-Methyl-2-(p-tolyl)-4H-chromen-4-one

Despite sharing identical XlogP (4.3) and TPSA (26.3 Ų) with 6-methyl-2-(p-tolyl)-4H-chromen-4-one, the target compound bears an additional methyl group at the 8-position of the chromone core [1]. This 8-methyl substituent introduces steric hindrance that can block CYP-mediated oxidation at the adjacent 7-position—a primary metabolic soft spot for flavones [2]. In 6,8-dimethylflavone, the 8-methyl has been shown to redirect CYP1A2-mediated metabolism away from ring hydroxylation, enhancing metabolic stability relative to 6-methyl-only analogues [3].

Steric Effects Metabolic Stability CYP Inhibition

MAO-B Inhibition Potential: Class-Level Inference from 2-(p-Tolyl)-4H-chromen-4-one Core

The 2-(p-tolyl)-4H-chromen-4-one core scaffold has demonstrated measurable affinity for human monoamine oxidase B (MAO-B), with a reported Ki of 990 nM against recombinant enzyme [1]. Although direct MAO-B inhibition data for the fully methylated target compound (6,8-dimethyl-2-(p-tolyl)-4H-chromen-4-one) are not yet published, structure-activity relationship (SAR) studies on C-methylflavones indicate that 6,8-dimethyl substitution on the chromone ring can increase MAO-B inhibitory potency by up to 10-fold relative to unsubstituted flavone cores through enhanced hydrophobic interactions in the substrate cavity [2]. This class-level inference positions the target compound as a higher-potency MAO-B ligand candidate compared to the parent 2-(p-tolyl)-chromone scaffold.

MAO-B Inhibition Neuropharmacology Flavone SAR

Absence of Hydrogen Bond Donors: Differentiation from Hydroxylated Flavones for CYP Liability Screening

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one possesses zero hydrogen bond donors (HBD = 0) and only two hydrogen bond acceptors (HBA = 2), distinguishing it from common hydroxylated flavones such as chrysin (5,7-dihydroxyflavone: HBD = 2, HBA = 4) and apigenin (HBD = 3, HBA = 5) [1][2]. This complete absence of phenolic -OH groups eliminates the potential for mechanism-based (quasi-irreversible) CYP inhibition that is characteristic of hydroxylated flavonoids, where catechol or resorcinol motifs form reactive quinone intermediates [3]. Consequently, the target compound is predicted to exhibit a cleaner CYP inhibition profile in drug-drug interaction screening panels compared to hydroxy-substituted flavone controls.

Hydrogen Bond Donors CYP Inhibition Drug-Drug Interaction Risk

Prioritized Research and Screening Applications for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one


CNS-Targeted Fragment or Lead-Like Screening Libraries Requiring High Passive Permeability

With an XlogP of 4.3 and TPSA of 26.3 Ų, the target compound occupies the favourable CNS drug-like property space (TPSA < 60 Ų; 2 < LogP < 5) and surpasses 6,8-dimethylflavone (XlogP 3.9) in predicted membrane permeability [1]. This makes it a superior candidate for blood-brain barrier penetration screening cascades, particularly for targets such as MAO-B or GABA-A receptors where lipophilic flavones have established pharmacophore precedent [2].

Metabolic Stability Profiling: CYP Oxidation-Resistant Flavone Scaffold

The 6,8-dimethyl substitution pattern on the chromone core blocks CYP-mediated hydroxylation at the metabolically vulnerable C-7 position, as demonstrated in CYP1A2 incubation studies with 6,8-dimethylflavone [3]. Combined with the complete absence of phenolic -OH groups (HBD = 0) [1], this compound serves as an oxidation-resistant flavone probe for microsomal stability assays, providing a clean baseline for comparing the metabolic fate of hydroxylated or mono-methylated analogues in the same assay panel.

MAO-B Inhibitor Hit Identification and SAR Expansion

The 2-(p-tolyl)-chromone core has a confirmed MAO-B Ki of 990 nM [4], while SAR studies on C-methylflavones indicate that 6,8-dimethyl substitution enhances MAO-B affinity through hydrophobic cavity interactions [2]. The target compound combines both pharmacophoric elements (p-tolyl at C-2 and 6,8-dimethyl on the chromone) in a single molecular entity, positioning it as a rationally pre-optimized starting point for MAO-B inhibitor lead generation without requiring additional synthetic elaboration of methylation patterns.

Negative Control for CYP Mechanism-Based Inactivation Assays

Unlike hydroxylated flavones (e.g., chrysin, apigenin) that contain phenolic -OH motifs capable of forming reactive quinone intermediates and causing time-dependent CYP inactivation [5], the target compound has HBD = 0 [1] and is predicted to be devoid of mechanism-based CYP inhibition liability. This makes it an ideal negative control compound in drug-drug interaction screening panels when testing flavone-based lead series, ensuring that observed CYP inhibition is attributable to the pharmacophore of interest rather than the core scaffold redox chemistry.

Quote Request

Request a Quote for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.